N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS3/c1-23-12-6-4-8-14-15(12)21-18(26-14)22-17-20-11(9-24-17)16-19-10-5-2-3-7-13(10)25-16/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJWEGSXSIQHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis . They have also shown inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation , which are key targets in Alzheimer’s disease.
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a pathway that plays a crucial role in inflammation.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This formula indicates the presence of multiple functional groups that contribute to its biological activity. The compound features benzothiazole and thiazole rings, which are known for their pharmacological significance.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives on various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against pancreatic cancer cells. The results indicated a marked reduction in cell viability at low micromolar concentrations, suggesting that these compounds could be promising candidates for cancer therapy.
| Cell Line | Inhibition Rate (%) at 50 µM |
|---|---|
| AsPC-1 | 42.97 |
| BxPC-3 | 70.50 |
| Capan-2 | 43.30 |
| HFF-1 | 17.69 |
This table summarizes the inhibition rates observed in a study involving different pancreatic cancer cell lines when treated with the compound .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties . Research indicates that derivatives of benzothiazole can inhibit bacterial growth effectively. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The compound inhibits bacterial cell wall synthesis and interferes with nucleic acid metabolism.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:
-
Combination Therapy : A notable study explored the synergistic effects of combining this compound with gemcitabine in pancreatic cancer treatment. The combination resulted in enhanced cytotoxic effects compared to monotherapy .
Treatment Inhibition Rate (%) Gemcitabine (0.1 µM) 54.21 Compound (0.5 µM) 62.85 Combined Treatment 63.25
This table illustrates the improved efficacy observed with combination treatment compared to individual treatments.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of benzothiazole, including those similar to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine, exhibit activity against a range of bacterial strains. For example:
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| Similar Benzothiazole Derivatives | Staphylococcus aureus | High |
Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme activity .
Anticancer Properties
Research has also explored the anticancer potential of benzothiazole derivatives. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. A notable study found that certain benzothiazole derivatives can effectively inhibit tumor growth in vitro and in vivo models .
Case Study: Anticancer Activity
A study focused on a series of benzothiazole derivatives reported significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Pesticidal Activity
This compound has potential as a pesticide due to its structural similarity to known insecticides. Benzothiazole derivatives are known to enhance the efficacy of insecticides through synergistic effects.
| Application | Effectiveness | Notes |
|---|---|---|
| Synergistic Insecticide | Enhanced Efficacy | Used in combination with traditional insecticides |
The compound's unique structure may allow it to interact with specific biological pathways in pests, leading to increased mortality rates.
Dyes and Pigments
Benzothiazole derivatives are also utilized in the development of dyes due to their vibrant colors and stability. The incorporation of this compound into dye formulations could enhance colorfastness and resistance to environmental degradation.
Comparison with Similar Compounds
Key Observations :
- Methoxy Groups : The methoxy group in the target compound and 41d improves solubility and may modulate kinase selectivity .
- Sulfonamide vs. Amine Linkages : Sulfonamide derivatives (e.g., 41d) exhibit stronger binding to Ras proteins compared to amine-linked analogs due to hydrogen-bonding interactions .
Challenges :
- Low yields in thiazole-benzothiazole syntheses (e.g., BT16) are attributed to steric hindrance and side reactions .
- Sulfonamide derivatives (e.g., 41d) achieve higher yields due to straightforward coupling reactions .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Benzothiazole Core : Essential for intercalation with DNA or enzyme active sites. The 4-methoxy group in the target compound may enhance π-π stacking interactions .
- Thiazole Linker: The thiazole ring’s rigidity improves target binding specificity.
- Polar Substituents : Methoxy and sulfonamide groups improve aqueous solubility, critical for bioavailability .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. For example, intermediate 1,3-thiazol-2-amine derivatives can be prepared by reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine under reflux, followed by purification via column chromatography and recrystallization (as demonstrated for analogous compounds in and ). Key optimizations include:
- Solvent selection: Use polar aprotic solvents (e.g., DMF, pyridine) to stabilize intermediates.
- Catalysis: Employ acid catalysts (e.g., POCl₃) for cyclization steps ().
- Monitoring: Track reaction progress via TLC (Rf ~0.7 in ACN:MeOH 1:1) ().
- Yield enhancement: Adjust pH during precipitation (e.g., ammonia solution for thiourea cyclization) ().
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: A combination of techniques is critical:
- IR spectroscopy: Identify C=N (1620–1640 cm⁻¹), C-S (690–700 cm⁻¹), and N-H (3140–3550 cm⁻¹) stretches ().
- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.5–8.2 ppm) and methoxy groups (δ ~3.8 ppm) ().
- Mass spectrometry: Use FABMS or ESI-MS to confirm molecular ions (e.g., m/z 466 for benzothiazole-thiazole hybrids) ().
- Elemental analysis: Validate purity via C/H/N percentages (e.g., ±0.3% deviation from theoretical values) ().
Q. What purification methods are most effective for isolating this compound?
- Methodological Answer:
- Chromatography: Use silica gel columns with eluents like ethyl acetate/hexane (3:7) for polar intermediates ().
- Recrystallization: Optimize solvent pairs (e.g., DMSO/water for thiadiazoles) ().
- Acid-base partitioning: Separate unreacted amines by adjusting pH to precipitate target compounds ().
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between theoretical predictions and experimental results?
- Methodological Answer:
- Refinement tools: Use SHELXL () for small-molecule refinement, incorporating hydrogen-bonding constraints (e.g., N–H···N interactions, Table 1 in ).
- Graph-set analysis: Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs) and validate packing motifs ().
- Validation metrics: Cross-check R-factors (<5%) and electron density maps (e.g., ORTEP-3 for GUI-based visualization) ().
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer:
- DFT studies: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity.
- Docking simulations: Analyze binding modes with biological targets (e.g., kinase enzymes) using AutoDock Vina ().
- Benchmarking: Compare computed vs. experimental NMR/IR spectra (e.g., δ values for methoxy groups) ().
Q. How do methoxy and benzothiazole groups influence supramolecular interactions in solid-state configurations?
- Methodological Answer:
- Methoxy groups: Participate in C–H···O interactions, stabilizing layered packing ().
- Benzothiazole-thiazole stacking: π-π interactions (3.5–4.0 Å spacing) and S···S contacts enhance thermal stability ().
- Hydrogen-bond networks: N–H···N and C–H···F bonds form centrosymmetric dimers ().
Q. What strategies can investigate the compound’s potential as a kinase inhibitor via structure-activity relationships (SAR)?
- Methodological Answer:
- Scaffold modification: Introduce substituents (e.g., 4-fluorophenyl, 4-bromophenyl) to thiazole/benzothiazole rings ().
- Bioactivity assays: Test against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive binding assays.
- Pharmacophore mapping: Align electrostatic potentials (e.g., methoxy as H-bond acceptors) with kinase active sites ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
